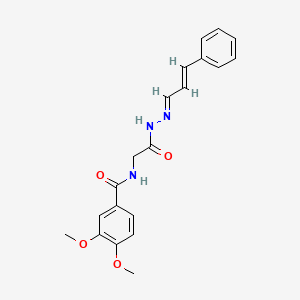![molecular formula C26H27ClFN3O3S B11108364 N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B11108364.png)
N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, piperazine, and sulfonamide groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylpiperazine with an appropriate alkylating agent to introduce the desired substituents.
Introduction of the Benzyl Group: The next step involves the reaction of the piperazine derivative with 4-chlorobenzyl chloride under basic conditions to form the N-(4-chlorobenzyl) derivative.
Sulfonamide Formation: The final step involves the reaction of the N-(4-chlorobenzyl) derivative with 4-methylbenzenesulfonyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings and piperazine moiety can engage in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzhydryl)piperazine: Shares the piperazine and chlorobenzyl moieties but lacks the sulfonamide group.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a sulfonamide group and a chlorophenyl ring but differs in the overall structure and functional groups.
Uniqueness
N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine and sulfonamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H27ClFN3O3S |
|---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H27ClFN3O3S/c1-20-6-12-23(13-7-20)35(33,34)31(18-21-8-10-22(27)11-9-21)19-26(32)30-16-14-29(15-17-30)25-5-3-2-4-24(25)28/h2-13H,14-19H2,1H3 |
InChI Key |
PIWJQWFHLNFJQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-anthracen-9-ylmethylidene]-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11108292.png)
![{4-(amino-kappaN)-3-[2,2,2-trifluoro-1-(imino-kappaN)ethyl]pent-3-en-2-onato}(diphenyl)boron](/img/structure/B11108295.png)
-6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone](/img/structure/B11108299.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B11108307.png)
![N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11108311.png)
![N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11108315.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide](/img/structure/B11108323.png)
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-[(1-pentylbenzimidazol-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11108325.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B11108334.png)
![N-{2-[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11108336.png)
![ethyl 3-amino-6-methyl-4-[(Z)-2-phenylethenyl]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11108341.png)
![3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11108351.png)
![5-{1-[2-(4-fluorophenoxy)acetyl]-4-piperidyl}-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11108359.png)

